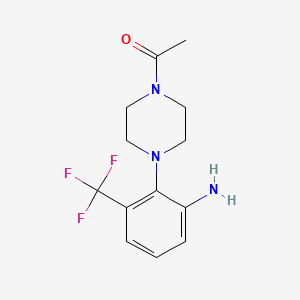
2-(4-Acetylpiperazin-1-yl)-3-(trifluoromethyl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Acetylpiperazin-1-yl)-3-(trifluoromethyl)aniline is an organic compound with the molecular formula C13H16F3N3O It is characterized by the presence of a piperazine ring substituted with an acetyl group and a trifluoromethyl group attached to an aniline moiety
Vorbereitungsmethoden
The synthesis of 2-(4-Acetylpiperazin-1-yl)-3-(trifluoromethyl)aniline typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with a suitable dihaloalkane under basic conditions.
Acetylation: The piperazine ring is then acetylated using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via a nucleophilic aromatic substitution reaction using a trifluoromethylating agent such as trifluoromethyl iodide.
Coupling with Aniline: Finally, the acetylated piperazine is coupled with an aniline derivative under suitable conditions to yield the target compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Analyse Chemischer Reaktionen
2-(4-Acetylpiperazin-1-yl)-3-(trifluoromethyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aniline moiety, using reagents such as alkyl halides or acyl chlorides.
Hydrolysis: The acetyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and selectivity.
Wissenschaftliche Forschungsanwendungen
2-(4-Acetylpiperazin-1-yl)-3-(trifluoromethyl)aniline has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its ability to interact with biological targets such as enzymes and receptors.
Materials Science: The compound is explored for its use in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural features.
Biological Studies: It is used in biological assays to study its effects on cellular processes and its potential as a therapeutic agent.
Industrial Applications: The compound is utilized in the development of specialty chemicals and intermediates for various industrial processes.
Wirkmechanismus
The mechanism of action of 2-(4-Acetylpiperazin-1-yl)-3-(trifluoromethyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. The piperazine ring and trifluoromethyl group contribute to its binding affinity and selectivity. The compound may act as an inhibitor or activator of target proteins, influencing signaling pathways and cellular functions.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 2-(4-Acetylpiperazin-1-yl)-3-(trifluoromethyl)aniline include:
2-(4-Acetylpiperazin-1-yl)-4-(trifluoromethyl)aniline: Differing in the position of the trifluoromethyl group, this compound exhibits distinct chemical and biological properties.
2-(4-Acetylpiperazin-1-yl)-5-(trifluoromethyl)aniline: Another positional isomer with unique reactivity and applications.
2-(4-Acetylpiperazin-1-yl)-6-(trifluoromethyl)aniline: This isomer also shows different characteristics due to the varied position of the trifluoromethyl group.
Eigenschaften
Molekularformel |
C13H16F3N3O |
|---|---|
Molekulargewicht |
287.28 g/mol |
IUPAC-Name |
1-[4-[2-amino-6-(trifluoromethyl)phenyl]piperazin-1-yl]ethanone |
InChI |
InChI=1S/C13H16F3N3O/c1-9(20)18-5-7-19(8-6-18)12-10(13(14,15)16)3-2-4-11(12)17/h2-4H,5-8,17H2,1H3 |
InChI-Schlüssel |
WCNANMRPPQLCRV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)N1CCN(CC1)C2=C(C=CC=C2N)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



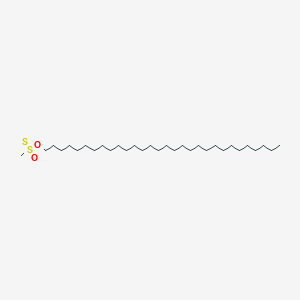
![7,7-Diphenylbicyclo[3.2.0]heptan-6-one](/img/structure/B12841385.png)

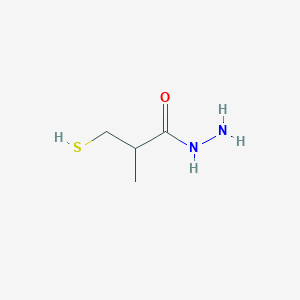


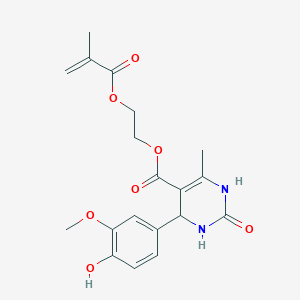
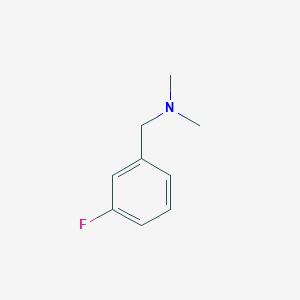
![B-[3,5-Difluoro-4'-(trans-4-propylcyclohexyl)[1,1'-biphenyl]-4-yl]boronic acid](/img/structure/B12841402.png)
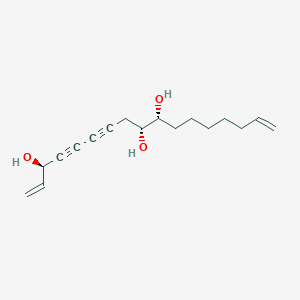
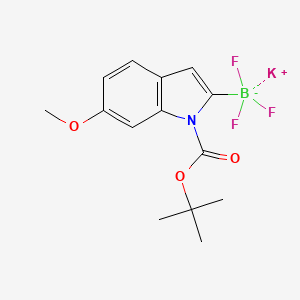

![3-(6-Bromopyridin-3-yl)-3,6-diazabicyclo[3.1.1]heptane](/img/structure/B12841422.png)
